Methyl 3-(2,3,4-trimethoxyphenyl)propanoate
Description
Historical Context and Discovery
The historical development of this compound reflects the broader evolution of substituted aromatic ester chemistry throughout the twentieth and twenty-first centuries. While specific discovery dates and original researchers are not extensively documented in current literature, the compound's emergence can be understood within the context of systematic investigations into methoxy-substituted phenolic compounds that began in earnest during the mid-twentieth century. These investigations were primarily driven by the recognition that methoxy substitution patterns significantly influence both chemical reactivity and biological activity in aromatic systems.
The development of reliable synthetic methodologies for producing tri-methoxy substituted aromatic compounds coincided with advances in organic synthesis techniques and improved understanding of aromatic substitution chemistry. Early research into compounds bearing multiple methoxy substituents was motivated by observations of their occurrence in natural products and their potential pharmaceutical applications. The specific 2,3,4-trimethoxy substitution pattern found in this compound represents one of several possible arrangements that researchers systematically investigated to understand structure-activity relationships.
Documentation of this compound's properties and applications has accelerated significantly with the advent of comprehensive chemical databases and improved analytical techniques. The assignment of multiple Chemical Abstracts Service numbers reflects the compound's recognition as a distinct chemical entity worthy of detailed cataloging and study. This formal recognition has facilitated more systematic research into its properties and applications, contributing to the growing body of knowledge surrounding tri-methoxy substituted aromatic esters.
Properties
IUPAC Name |
methyl 3-(2,3,4-trimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-15-10-7-5-9(6-8-11(14)16-2)12(17-3)13(10)18-4/h5,7H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUBMKLEKJPBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
$$
\text{3-(2,3,4-Trimethoxyphenyl)propanoic acid} + \text{Methanol} \xrightarrow[\text{H}2\text{SO}4]{\text{Reflux}} \text{Methyl 3-(2,3,4-trimethoxyphenyl)propanoate}
$$
Reaction Conditions:
- Catalyst: Sulfuric acid or hydrochloric acid
- Temperature: Reflux (~65°C)
- Duration: 4-8 hours for complete conversion
- Workup: The mixture is washed with water, neutralized, and dried over anhydrous sodium sulfate
Research Data:
This method is supported by industrial practices and literature, emphasizing high yields and purity when using excess methanol and controlled reflux conditions.
Alternative Esterification Techniques
a. Fischer Esterification with Acid Catalysts:
A classic method involving direct acid-catalyzed esterification, as described above, optimized by using excess methanol and removing water to shift equilibrium towards ester formation.
b. Steglich Esterification:
Utilizes dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) to promote ester formation under milder conditions, especially useful when sensitive functional groups are present.
Reaction Scheme:
3-(2,3,4-Trimethoxyphenyl)propanoic acid + Methanol + DCC + DMAP → Methyl ester
- Mild reaction conditions
- High selectivity and yield
- Suitable for complex molecules with sensitive functionalities
Research Data:
Studies demonstrate that DCC-mediated esterification enhances yield and purity, with reaction times typically less than 24 hours.
Synthesis via Intermediate Formation and Functional Group Transformations
a. Synthesis of Precursors:
Preparation of 3-(2,3,4-trimethoxyphenyl)propanoic acid can be achieved via multi-step routes, including:
- Aldol condensation of appropriately substituted benzaldehyde derivatives with acetoacetic ester, followed by hydrolysis to the acid.
- Oxidation of corresponding alcohols or aldehydes.
b. Conversion to the Ester:
Once the acid precursor is obtained, esterification proceeds as described above.
Research Data:
Patented methods describe the use of microreactor technology to improve reaction efficiency and yield, especially in continuous flow systems, reducing reaction times to minutes under controlled conditions.
Industrial-Scale Production Considerations
In large-scale manufacturing, continuous flow reactors are employed to enhance safety, yield, and reproducibility. The process involves:
- Pre-esterification of the acid with methanol under acid catalysis
- Use of high-purity reagents to ensure product consistency
- Application of process control systems to optimize temperature, pressure, and reaction time
Research Findings:
Studies indicate that continuous flow esterification can achieve yields exceeding 95%, with significant reductions in reaction time and waste.
Data Summary Table: Preparation Methods
Research Findings and Notes
Reaction Optimization:
Studies have shown that using excess methanol and removing water during esterification significantly improves yields. Microreactor technology further enhances efficiency, reducing reaction times and improving safety.Purification:
Post-reaction purification typically involves washing with aqueous solutions, neutralization, and drying. Chromatography or recrystallization ensures high purity suitable for pharmaceutical or industrial applications.Industrial Application: The esterification process is well-established, with continuous flow systems providing advantages in large-scale production, including consistent quality and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 3-(2,3,4-trimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(2,3,4-trimethoxyphenyl)propanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical processes, potentially affecting enzyme activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Trimethoxyphenylpropanoates
Methyl 3-(3,4,5-Trimethoxyphenyl)Propanoate (CAS: 53560-25-1)
- Structure : Methoxy groups at 3-, 4-, and 5-positions.
- Molecular Weight : 254.28 g/mol (same as the 2,3,4-isomer).
- Literature reports its use in synthesizing reserpine analogs and cytotoxic agents .
- Synthesis : Prepared via enzymatic resolution of racemic mixtures using Alcalase® .
Methyl 3-(3,4-Dimethoxyphenyl)Propanoate (Compound 8e, )
- Structure : Methoxy groups at 3- and 4-positions, plus a 3-hydroxy-4-oxo-chromen-2-yl substituent.
- Yield : 82%; Melting Point : 136–138°C.
- Key Differences: The chromenone moiety introduces additional hydrogen-bonding capacity, likely enhancing solubility and biological activity compared to the parent compound .
Functional Group Variations
Methyl 3-Oxo-3-(2,3,4-Trimethoxyphenyl)Propanoate (CAS: 886495-84-7)
- Structure : Features a ketone (oxo) group at the β-position.
- Molecular Weight : 268.26 g/mol.
- Key Differences : The oxo group increases electrophilicity, making this compound more reactive in nucleophilic addition reactions compared to the ester analog .
(E)-3-(3,4,5-Trimethoxyphenyl)Acrylic Acid (Compound 6, )
Substituted Derivatives in Multicomponent Syntheses ()
Compounds 8f, 8g, and 8h are synthesized via multicomponent reactions, incorporating chromenone or varied methoxy substitution patterns:
| Compound | Substituents | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 8f | 2,3,4-Trimethoxyphenyl | 85 | 139–141 | High yield, trimethoxy symmetry |
| 8g | 2,4,5-Trimethoxyphenyl | 84 | 133–135 | Asymmetric substitution |
| 8h | 3,4,5-Trimethoxyphenyl | 83 | 129–131 | Symmetric substitution |
Key Observations :
Structural Influence on Properties
- Methoxy Position : 2,3,4- vs. 3,4,5-substitution alters electronic effects (e.g., electron-donating methoxy groups modulate aromatic ring reactivity) .
- Backbone Modifications: Propanoate esters (e.g., methyl 3-(2,3,4-trimethoxyphenyl)propanoate) generally exhibit higher lipophilicity (LogP ≈ 1.82) compared to acrylic acid derivatives, impacting membrane permeability .
Biological Activity
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity through various mechanisms:
- Microtubule Destabilization : The compound has been shown to interact with tubulin, leading to microtubule destabilization, which is crucial for cancer cell proliferation. It acts as a novel tubulin polymerization inhibitor .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in MGC-803 cells, with an IC50 value of 0.45 μM .
- G2/M Phase Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects .
Antimicrobial and Antioxidant Activities
This compound has also been investigated for its antimicrobial and antioxidant properties :
- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various pathogens. Its mechanism may involve the inhibition of key enzymes necessary for microbial survival.
- Antioxidant Activity : It has demonstrated antioxidant properties through radical scavenging activities, which can protect cells from oxidative stress .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits critical enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase, which are involved in cancer cell survival and proliferation.
- Cell Signaling Pathways : The compound's aromatic structure allows it to participate in various biochemical processes that affect cellular signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | Lacks additional methoxy groups | Different bioactivity profile |
| Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate | Similar structure but different substitution | Variations in biological activity |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Contains chlorinated aromatic ring | Known for distinct enzymatic interactions |
This table highlights how the presence and position of methoxy groups influence the biological activity of these compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antiproliferative Activity Study : A study reported that derivatives containing the trimethoxyphenyl fragment exhibited potent antiproliferative activity against various cancer cell lines. The lead compound showed an IC50 value indicative of strong efficacy .
- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound disrupts microtubule dynamics and induces apoptosis through mitochondrial pathway activation .
Q & A
Q. What are the established synthetic routes for Methyl 3-(2,3,4-trimethoxyphenyl)propanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions or esterification of the corresponding propanoic acid derivative. For example, a protocol involving methyl acrylate and trimethoxyphenyl precursors under acidic or basic catalysis (e.g., KOH/ethanol) achieves yields >80% . Optimization of stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature (room temperature vs. reflux) is critical to minimize side products like decarboxylated derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Assign methoxy (δ ~3.7–3.9 ppm, singlet) and ester carbonyl (δ ~170–172 ppm) groups. Splitting patterns of aromatic protons (e.g., δ 6.7–7.5 ppm) confirm substitution positions .
- HRMS : Validates molecular ion ([M+H]+) with <2 ppm error. For C14H18O5, expected m/z = 266.1154 .
- FT-IR : Ester C=O stretch (~1740 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .
Q. How can researchers verify the purity of this compound, and what are common contaminants?
Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities like unreacted starting materials or demethylated byproducts. Purity >98% is achievable via silica gel chromatography (eluent: hexane/ethyl acetate 7:3) .
Advanced Research Questions
Q. How can discrepancies in NMR data for structurally similar trimethoxyphenyl derivatives be resolved?
Contradictions often arise from rotameric equilibria or solvent-induced shifts . For example, methoxy group chemical shifts vary with solvent (DMSO vs. CDCl3). Use variable-temperature NMR to confirm dynamic effects or compare with crystallographic data (e.g., dihedral angles from X-ray structures) .
Q. What computational strategies are effective for predicting the bioactivity of this compound?
Perform molecular docking with target proteins (e.g., tubulin or kinases) using software like AutoDock Vina. The trimethoxyphenyl moiety may engage in π-π stacking (e.g., with Phe residues), while the ester group participates in hydrogen bonding. Validate predictions with MM-PBSA binding energy calculations .
Q. What methodologies are used to study structure-activity relationships (SAR) for trimethoxyphenyl derivatives?
- Analog synthesis : Modify substituents (e.g., replace methoxy with hydroxy or halogens) to assess effects on cytotoxicity .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (methoxy groups) and hydrophobic regions (aromatic rings) .
- In vitro assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) and correlate with logP values .
Q. How do solubility challenges impact in vivo studies of this compound, and what formulation strategies mitigate this?
The compound’s low aqueous solubility (logP ~2.5) limits bioavailability. Use nanoparticle encapsulation (e.g., PLGA) or cyclodextrin complexes to enhance solubility. Validate stability via DSC and dynamic light scattering .
Q. What are the stability risks under physiological conditions, and how are degradation products characterized?
The ester group is prone to hydrolysis at pH >7.5. Monitor degradation via LC-MS in PBS (pH 7.4, 37°C). Major products include 3-(2,3,4-trimethoxyphenyl)propanoic acid (confirmed by HRMS). Stabilize with lyophilization or storage at −20°C .
Q. How does regioselectivity in electrophilic substitution reactions affect synthetic pathways?
The 2,3,4-trimethoxy pattern directs electrophiles to the para position relative to the propanoate chain. For example, nitration occurs at C5 (if unsubstituted). Verify using NOESY or X-ray crystallography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
